N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
Similar compounds have shown potent antitumor activities against hela, a549, and mcf-7 cell lines . Therefore, it’s plausible that this compound may also target cancer cells.
Biochemical Pathways
Based on the observed effects on cell cycle arrest and apoptosis, it can be inferred that the compound likely affects pathways related to cell growth and division .
Pharmacokinetics
The compound’s potential as an antitumor agent suggests that it may have favorable pharmacokinetic properties that allow it to reach its target cells and exert its effects .
Result of Action
The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound has a strong antitumor effect, potentially making it a promising candidate for further development as an antitumor agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzo[d][1,3]dioxole intermediate, which can be synthesized via a condensation reaction involving benzo[d][1,3]dioxole carbaldehyde and appropriate reagents . The benzo[d]thiazole moiety can be introduced through a cyclization reaction involving a thioamide and a halogenated aromatic compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine
In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent for treating certain types of cancer. Its mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical reactivity and biological activity.
Benzo[d]thiazole derivatives: Compounds with the benzo[d]thiazole moiety also show similar properties, particularly in their ability to interact with biological targets.
Uniqueness
What sets N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide apart is the combination of both the benzo[d][1,3]dioxole and benzo[d]thiazole moieties in a single molecule. This unique structure allows it to exhibit a broader range of chemical and biological activities compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-13(11-5-6-14-15(9-11)24-10-23-14)7-8-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-6,9,13,21H,7-8,10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHXWXMQXCYKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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